molecular formula C7H6N2 B043246 3-Cyano-4-methylpyridine CAS No. 5444-01-9

3-Cyano-4-methylpyridine

Cat. No. B043246
CAS RN: 5444-01-9
M. Wt: 118.14 g/mol
InChI Key: XLAPHZHNODDMDD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Cyano-4-methylpyridine and its derivatives involves various chemical strategies, showcasing the versatility of this compound. One approach includes the condensation of 4,4-dimethoxyl-2-butanone and cyanoacetamide with ammonium acetate and acetic acid as catalysts, yielding 2-chloro-3-amino-4-methylpyridine as a key intermediate in a scalable and commercially valuable process (Ge et al., 2011). This method highlights the compound's role in synthesizing clinically relevant molecules such as Nevirapine.

Molecular Structure Analysis

The molecular and crystal structure of 3-Cyano-4-methylpyridine derivatives has been elucidated through various analytical techniques, including X-ray diffraction analysis. For instance, the crystal structure of related compounds reveals the molecule's ability to engage in hydrogen bonding and weak intermolecular interactions, which are crucial for the development of polymeric chains and the stabilization of the crystal structure (Kubiak, Janczak, & Śledź, 2002).

Chemical Reactions and Properties

3-Cyano-4-methylpyridine acts as a versatile ligand in coordination chemistry, forming complexes with transition metals. Its ability to act as a monodentate or bidentate ligand via its nitrogen atoms allows for the construction of various coordination polymers with interesting magnetic and structural properties (Zhao et al., 2017). These complexes have been studied for their synthesis, structures, and potential applications in catalysis and material science.

Scientific Research Applications

Fluorescence Properties

3-Cyano-4-methylpyridine derivatives exhibit intense fluorescence, contributing to advancements in fluorescent materials. Matsui et al. (1992) synthesized fluorescent 4,6-disubstituted-3-cyano-2-methylpyridines, which showed strong fluorescence and improved photostabilities compared to other fluorescent compounds (Matsui et al., 1992).

Structural and Vibrational Studies

Studies by Kucharska et al. (2010) on 2-hydroxy-3-cyano-4-methylpyridine provided insights into its molecular and crystal structure, IR and Raman spectra, and quantum chemical calculations, suggesting its potential application in hybrid formation technology (Kucharska et al., 2010).

Electrochemical Behavior

The electrochemical behavior of 3-cyano-4-methylpyridine derivatives in aprotic media has been investigated, which is essential for understanding the electrochemical properties of these compounds (Trazza et al., 1982).

Photochemistry and Spectroscopy

A study by Hamid (2012) on the substituent effects of cyano and methyl groups on Ru(II)-polypyridyl complexes used 3-cyano-4-methylpyridine. This research is significant for understanding the photochemistry of these complexes and their applications in colorimetric chemosensors (Hamid, 2012).

Analytical Applications

Nakaya et al. (1996) demonstrated the use of α,β-unsaturated carbonyl compounds and 2-methylpyridines, including 3-cyano-4-methylpyridine, as fluorescent labeling reagents for the quantitative analysis of carnitine, highlighting their analytical application potential (Nakaya et al., 1996).

Coordination Chemistry and Magnetism

Research by Wei et al. (2016) involved the use of 3-cyano-4-methylpyridine in synthesizing single-chain magnets with high energy barriers. This demonstrates its role in the development of advanced magnetic materials (Wei et al., 2016).

Future Directions

While there is no specific information available on the future directions of 3-Cyano-4-methylpyridine, continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives3. This suggests that further research and development could be expected in this area.


Please note that this information is based on the available literature and may not be fully comprehensive. For more detailed information, please refer to the original sources or consult with a chemical expert.


properties

IUPAC Name

4-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-6-2-3-9-5-7(6)4-8/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLAPHZHNODDMDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70281046
Record name 3-Cyano-4-methylpyridine
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Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-4-methylpyridine

CAS RN

5444-01-9
Record name 4-Methyl-3-pyridinecarbonitrile
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Record name NSC 19882
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Record name 5444-01-9
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Record name 3-Cyano-4-methylpyridine
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Synthesis routes and methods I

Procedure details

3-Bromo-4-methylpyridine (20.0 g, 116 mmol) is dissolved in DMF (100 ml), and thereto is added cuprous cyanide (11.6 g, 30 mmol), and the mixture is heated under reflux for 18 hours. After cooling, a 25% aqueous ammonia (200 ml) and a saturated aqueous ammonium chloride solution (200 ml) are added to the reaction solution, and the mixture is extracted with ethyl acetate (200 ml×5). The organic layer is washed with a saturated brine (100 ml), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography (eluent: ethyl acetate/hexane) to give the title compound (11.0 g) as colorless crystals, m.p. 75-78° C.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
11.6 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

hydrogenating the 3-cyano-2,6-dichloro-4-methylpyridine produced in b) in the presence of an organic solvent, with an hydrogenation catalyst selected from the group consisting of palladium (II) chloride and 10% Pd/C, at 50 to 150 psi, at a temperature of from 20° C. to 100° C., for 6 to 24 hours, to produce 3-cyano-4-methylpyridine;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 2,6-dichloro-3-cyano-4-methylpyridine (47 g, 0.25 mol), sodium acetate (41.2 g, 0.5 mol), and palladium (II) chloride (0.5 g) in 220 mL of methanol was hydrogenated on a Parr apparatus under 50 PSI (initial pressure). When the uptake ceased the catalyst was filtered (solka floc) and the filtrate concentrated in vacuo. The crude residue was distilled under vacuum through a Vigreaux column and the product collected at 68°-72° C./2 mm (25.3 g, 85%, as a clear liquid).
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
41.2 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

Referring to JP-A-7-10841, 2,6-dichloro-4-methylnicotinonitrile (manufactured by Mabridge) (17.0 g, 90.9 mmol) was dissolved in methanol (450 ml), and 10% Pd—C (1.7 g, 10 wt. %) and sodium acetate (15.2 g, 186 mmol) were added. The mixture was stirred at room temperature under hydrogen pressure for 16 hrs. and the catalyst and the like were filtered off. The solvent was concentrated under reduced pressure, and the resulting mixture was partitioned between dichloromethane (300 ml)-5% aqueous sodium hydrogen carbonate (200 ml). The organic layer was dried and the resulting mixture was concentrated under reduced pressure. Recrystallization from a small amount of isopropyl ether gave the title compound (9.2 g, 86%).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step Two
Quantity
15.2 g
Type
reactant
Reaction Step Three
Quantity
1.7 g
Type
catalyst
Reaction Step Three
Yield
86%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Cyano-4-methylpyridine
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3-Cyano-4-methylpyridine
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Reactant of Route 6
3-Cyano-4-methylpyridine

Citations

For This Compound
93
Citations
E Kucharska, W Sąsiadek, J Janczak… - Vibrational …, 2010 - Elsevier
… The 2-hydroxy-3-cyano-4-methylpyridine (HCMP), studied in this paper, is expected to be the active unit in the construction of hybrid materials since, due to the substitution of the …
Number of citations: 9 www.sciencedirect.com
JM Bobbitt, DA SCOLA - The Journal of Organic Chemistry, 1960 - ACS Publications
… stitutes a structure proof, as the acid isolated is identical in all respects with an authentic sample prepared by theacid hydrolysis7 of 3-cyano-4methylpyridine. Methyl - 3 pyridinecarbox…
Number of citations: 157 pubs.acs.org
JL Webb, AH Corwin - Journal of the American Chemical Society, 1944 - ACS Publications
… McElvain and Goese report a yield of 12% ofthe 3-cyano-4-methylpyridine. Our yield varied from … However,McElvain and Goese6 successfully hydrolyzed 3-cyano-4methylpyridine to 4-…
Number of citations: 27 pubs.acs.org
X Ge, H Chen, C Cao, J Liu, C Qian, X Chen - Research on Chemical …, 2011 - Springer
… It was reported [7, 8] that 2-hydroxy-3-cyano-6-methylpyridine, an isomer of 2-hydroxy-3-cyano-4-methylpyridine 6, was obtained from the condensation of 3 and 4 in alkaline solution. …
Number of citations: 2 link.springer.com
LV Dyadyuchenko, VD Strelkov… - Chemistry of Heterocyclic …, 1999 - Springer
Isomeric conversion of 3,5-dichloro-3-cyano-4-methylpyridine-2,6(1H)-dione to 5,5-dichloro-3-cyano-4-methylpyridine-2,6(1H)-dione in polar solvents was shown. A new method for the …
Number of citations: 2 link.springer.com
FA Abu-Shanab - Journal of Chemical Research, 1999 - journals.sagepub.com
Ammonium 1,1,3-tricyano-2-methylprop-2-enide 1a and sodium 2-amino-1,1,3-tricyanoprop-2-enide 1b are treated with H 2 S in absolute ethanol to afford 3,4,6-trisubstituted pyridine-2(…
Number of citations: 15 journals.sagepub.com
RE Doolittle - 1963 - search.proquest.com
Reproduced with permission of the copyright owner. Further reproduction prohibited without permission. Page 1 Reproduced with permission of the copyright owner. Further reproduction …
Number of citations: 2 search.proquest.com
Y Makido, T Kosone, M Takahashi, T Kitazawa - 2020 - inis.iaea.org
… Moessbauer spectroscopy of spin crossover complex Fe(3-cyano-4-methylpyridine) 2 [Ag(CN) 2 ] 2 … スピンクロスオーバー錯体Fe(3-cyano-4- methylpyridine) 2 [Ag(CN) 2 ] 2 のメスバウアー …
Number of citations: 0 inis.iaea.org
ЛВ Дядюченко, ВД Стрелков… - Chemistry of Heterocyclic …, 2013 - hgs.osi.lv
Isomeric conversion of 3, 5-dichloro-3-cyano-4-methylpyridine-2, 6 (1H)-dione to 5, 5-dichloro-3-cyano-4-methylpyridine-2, 6 (1H)-dione in polar solvents was shown. A new method for …
Number of citations: 3 hgs.osi.lv
JM Bobbitt, RE Doolittle - The Journal of Organic Chemistry, 1964 - ACS Publications
The synthesis of isoquinoline systems from a preformed pyridine nucleus offers numerous possibilities for placing substituent groups in either ring. As part of a continuing effort …
Number of citations: 27 pubs.acs.org

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